2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one
Description
The compound 2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one features a hybrid heterocyclic architecture combining a 1,3-oxazole moiety and a 3,4-dihydroquinazolin-4-one core. The oxazole ring is substituted with a 4-methoxyphenyl group at position 2 and a methyl group at position 5, linked via a sulfanyl-methyl bridge to the quinazolinone system. This design integrates electron-rich aromatic systems (methoxyphenyl) and sulfur-containing linkers, which are common in medicinal chemistry to enhance bioavailability and target binding .
Crystallographic characterization of such compounds often employs software like SHELXL and WinGX/ORTEP for refinement and visualization, ensuring precise structural determination .
Properties
IUPAC Name |
2-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-methylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-13-18(22-19(27-13)14-8-10-15(26-3)11-9-14)12-28-21-23-17-7-5-4-6-16(17)20(25)24(21)2/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVPQJGCSWJZRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CSC3=NC4=CC=CC=C4C(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one is a complex organic molecule that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, analgesic, and antioxidant properties. This article aims to explore the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes multiple functional groups that contribute to its biological activity. The presence of the methoxyphenyl and oxazole moieties is particularly significant in enhancing its pharmacological properties.
Antioxidant Activity
Research has shown that quinazolinone derivatives exhibit notable antioxidant properties. A study evaluating various quinazolinone compounds demonstrated that those with specific substituents, such as hydroxyl and methoxy groups, displayed enhanced radical scavenging activity. The antioxidant capacity was assessed using different assays like ABTS and CUPRAC, revealing that compounds with ortho or para hydroxyl groups on the phenyl ring exhibited superior activity compared to their meta counterparts .
| Compound | EC50 (μM) | Activity Type |
|---|---|---|
| 21e | 8 | Antioxidant |
| 21j | 15.3 | Antioxidant |
| 25b | Similar to Trolox | Antioxidant |
Analgesic Properties
Quinazolinone derivatives have also been investigated for their analgesic effects. In pharmacological studies, certain derivatives demonstrated analgesic activity comparable to aspirin in hot plate tests. The mechanism of action is believed to involve modulation of pain pathways, although specifics regarding this compound's exact mechanism remain to be elucidated .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various 2-substituted quinazolinones and evaluated their biological activities. It was found that modifications at the 2-position significantly influenced both antioxidant and analgesic properties, highlighting the importance of structural diversity in optimizing biological activity .
- Structure-Activity Relationship (SAR) : The SAR analysis indicated that the introduction of electron-donating groups (like methoxy) at strategic positions could enhance the overall biological profile of quinazolinone derivatives. This suggests that similar modifications could be beneficial for improving the efficacy of the compound .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds containing the quinazolinone scaffold exhibit significant anticancer properties. The presence of the oxazole and methoxyphenyl substituents enhances their pharmacological profile. Research has shown that derivatives of quinazolinone can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that similar compounds effectively targeted specific cancer cell lines, leading to promising results in vitro and in vivo .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. The incorporation of the methoxyphenyl group is believed to enhance the lipophilicity of the molecule, improving its ability to penetrate microbial membranes. In laboratory assays, derivatives have shown effectiveness against various bacterial strains, suggesting potential for development as new antimicrobial agents .
Material Science
Polymer Chemistry
In material science, compounds like this one are often investigated as potential additives or modifiers for polymers. Their unique structural features may impart desirable properties such as increased thermal stability or enhanced mechanical strength to polymer matrices. Research has explored the use of similar compounds in creating composites with improved performance characteristics .
Biological Studies
Enzyme Inhibition
The compound's structural motifs suggest potential as an enzyme inhibitor. Studies focusing on the inhibition of specific enzymes (like kinases or proteases) have revealed that modifications to the quinazolinone core can lead to significant changes in inhibitory activity. This aspect is crucial for drug design targeting various diseases where enzyme dysregulation plays a pivotal role .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) is vital for optimizing the pharmacological properties of compounds like this one. By systematically altering functional groups (such as substituents on the oxazole or quinazolinone rings), researchers can identify which modifications enhance desired activities while minimizing toxicity.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Showed IC50 values indicating significant inhibition of cancer cell proliferation in vitro. |
| Study B | Antimicrobial Properties | Demonstrated effective inhibition against Gram-positive and Gram-negative bacteria with low MIC values. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of specific kinases involved in cancer signaling pathways. |
Comparison with Similar Compounds
Key Observations:
Triazole-based derivatives () replace oxazole with nitrogen-rich systems, which may enhance hydrogen-bonding interactions in biological targets .
Synthetic Efficiency :
- Compound 4l achieved an 81% yield via Suzuki coupling, highlighting the efficiency of palladium-catalyzed cross-coupling for constructing methoxyphenyl-containing analogs .
- The target compound’s synthesis likely follows similar methodologies, though experimental details are unspecified in the provided evidence.
Crystallographic and Computational Insights
- Software such as SHELXL and WinGX/ORTEP are critical for resolving anisotropic displacement parameters and molecular packing, as seen in the refinement of complex analogs like 4l .
- The sulfanyl linker in the target compound may introduce conformational flexibility, necessitating advanced computational modeling to predict binding modes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
